

Technical Guide: Acetaminophen Glucuronide-d4

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Compound of Interest

Compound Name: Acetaminophen glucuronide-d4

Cat. No.: B12385685

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This technical guide provides an in-depth overview of **Acetaminophen glucuronide-d4**, a deuterated internal standard crucial for the accurate quantification of Acetaminophen glucuronide in various biological matrices. This document outlines its chemical properties, synthesis, and analytical applications, with a focus on experimental protocols and data presentation.

Chemical Identification and Properties

Acetaminophen glucuronide-d4 is the deuterated form of Acetaminophen glucuronide, a major metabolite of Acetaminophen (paracetamol). The deuterium labeling, typically on the phenyl ring of the acetaminophen moiety, provides a distinct mass difference for use in mass spectrometry-based analytical methods.

While a specific CAS number for **Acetaminophen glucuronide-d4** is not publicly cataloged, its identity is established through its IUPAC name and PubChem Compound ID. For reference, the CAS numbers for related compounds are provided below.

Table 1: Chemical Identification

Compound	CAS Number	Molecular Formula	IUPAC Name
Acetaminophen glucuronide-d4 (Sodium Salt)	Not available	C ₁₄ H ₁₂ D ₄ NNaO ₈	Sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[1]
Acetaminophen glucuronide (Sodium Salt)	120595-80-4[2][3][4]	C ₁₄ H ₁₆ NNaO ₈	Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[3]
Acetaminophen glucuronide (Free Acid)	16110-10-4[5][6]	C ₁₄ H ₁₇ NO ₈	(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid[3]
Acetaminophen-d4	64315-36-2[7][8][9]	C ₈ H ₅ D ₄ NO ₂	N-(4-hydroxyphenyl)-2,3,5,6-d4)acetamide[7]

Table 2: Physicochemical Properties

Property	Value (Acetaminophen glucuronide-d4)	Value (Acetaminophen glucuronide)
Molecular Weight	331.32 g/mol (Free Acid)	327.29 g/mol (Free Acid)[3][6]
Monoisotopic Mass	331.1209 g/mol (Free Acid)	327.0954 g/mol (Free Acid)[3]
Appearance	White to off-white solid	White crystalline solid[6]
Solubility	Soluble in methanol, DMSO, and water[6]	Soluble in DMSO, H ₂ O, MeOH[6]

Synthesis Protocol

The synthesis of **Acetaminophen glucuronide-d4** involves the coupling of a deuterated acetaminophen molecule with a protected glucuronic acid derivative, followed by deprotection. A common method for this type of glycosidic bond formation is the Koenigs-Knorr reaction.

Experimental Protocol: Synthesis of **Acetaminophen glucuronide-d4**

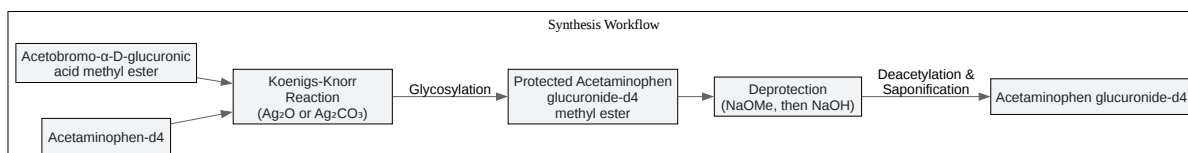
Materials:

- Acetaminophen-d4 (N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide)
- Methyl (2,3,4-tri-O-acetyl- α -D-glucopyranosyl bromide)uronate (acetobromo- α -D-glucuronic acid methyl ester)
- Silver (I) oxide (Ag_2O) or Silver carbonate (Ag_2CO_3)
- Anhydrous quinoline or dichloromethane (DCM)
- Sodium methoxide (NaOMe) in methanol
- Aqueous sodium hydroxide (NaOH)
- Dry solvents (methanol, dichloromethane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Glycosylation (Koenigs-Knorr Reaction):
 - In a round-bottom flask under an inert atmosphere, dissolve Acetaminophen-d4 in an anhydrous solvent such as quinoline or dichloromethane.
 - Add silver (I) oxide or silver carbonate as a catalyst and promoter.
 - To this stirring suspension, add a solution of methyl (2,3,4-tri-O-acetyl- α -D-glucopyranosyl bromide)uronate in the same anhydrous solvent dropwise at room temperature.

- Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up and Purification of Protected Intermediate:
 - Once the reaction is complete, filter the mixture to remove the silver salts.
 - Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove quinoline if used, followed by a saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting residue (the protected **Acetaminophen glucuronide-d4** methyl ester) by column chromatography on silica gel.
- Deprotection:
 - Deacetylation: Dissolve the purified protected intermediate in dry methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin and filter.
 - Saponification: To the deacetylated product, add an aqueous solution of sodium hydroxide and stir at room temperature to hydrolyze the methyl ester to the carboxylic acid (or sodium salt).
 - Neutralize the solution carefully with a dilute acid to obtain the free acid form, if desired.
- Final Purification:
 - Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain **Acetaminophen glucuronide-d4** of high purity.



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Diagram 1: Synthesis workflow for **Acetaminophen glucuronide-d4**.

Analytical Methodology

Acetaminophen glucuronide-d4 is primarily used as an internal standard for the quantification of Acetaminophen glucuronide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Acetaminophen Glucuronide using UPLC-MS/MS

This protocol is adapted from established methods for the analysis of acetaminophen and its metabolites.

Sample Preparation (Protein Precipitation):

- To 50 µL of plasma, serum, or urine sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a known concentration of **Acetaminophen glucuronide-d4** (internal standard).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions:

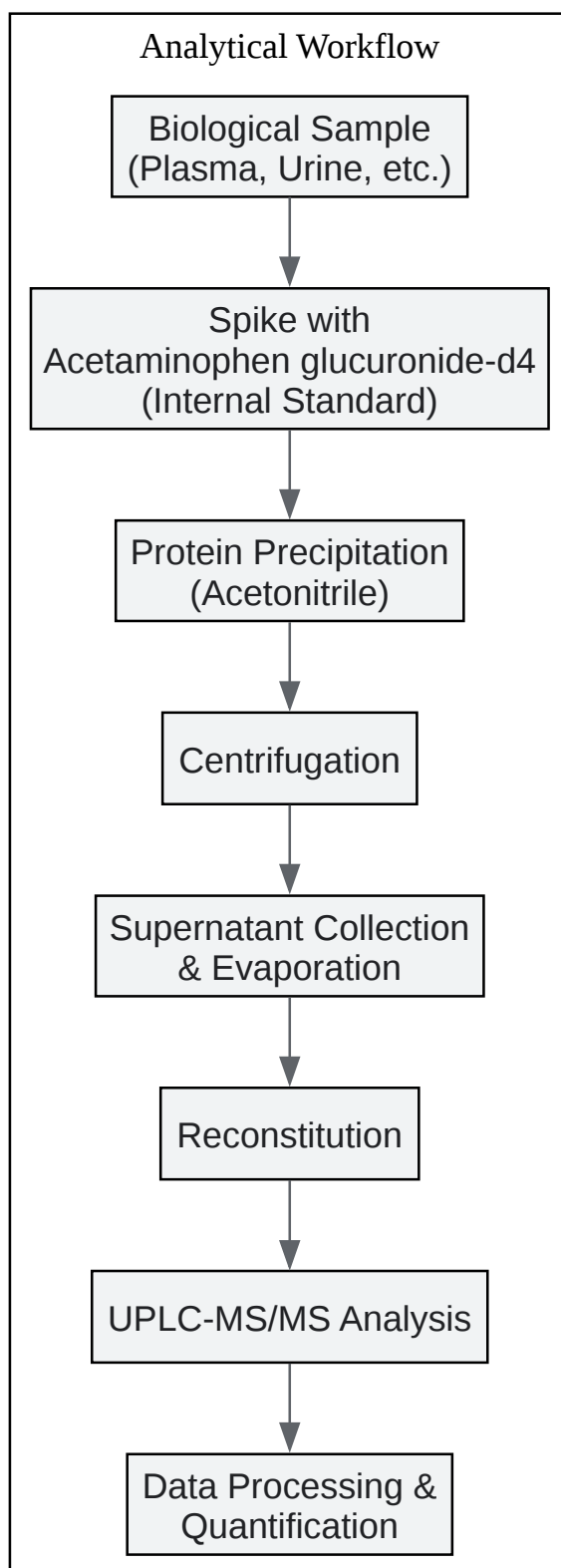
Table 3: UPLC-MS/MS Parameters

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive
Scan Type	Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions (Example)

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Acetaminophen glucuronide	326.1	109.1
Acetaminophen glucuronide-d4	330.1	113.1

Note: The exact m/z values may vary depending on the ionization mode (positive or negative) and adducts formed. These values should be optimized for the specific instrument used.

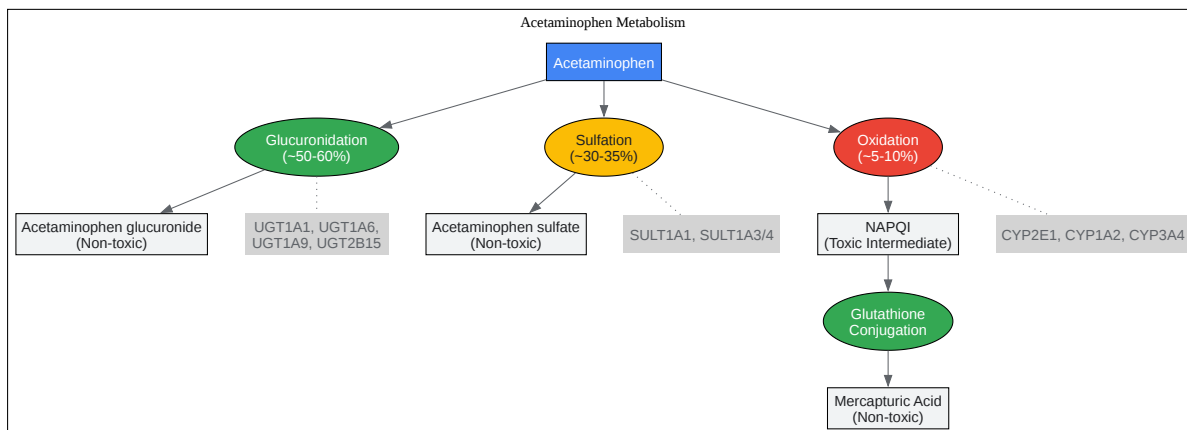


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Diagram 2: Analytical workflow for Acetaminophen glucuronide.

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. Glucuronidation, the major pathway in adults, is catalyzed by UDP-glucuronosyltransferases (UGTs).



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Diagram 3: Major metabolic pathways of Acetaminophen.

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